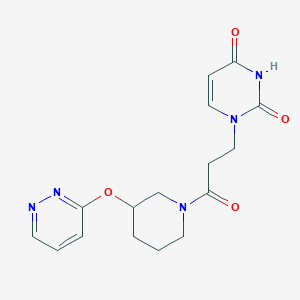

![molecular formula C23H18FN3S3 B2676018 N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-4-氟苯并[d]噻唑-2-胺 CAS No. 862974-83-2](/img/structure/B2676018.png)

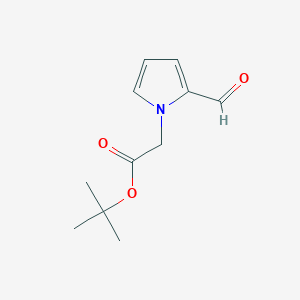

N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-4-氟苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They have been found to exhibit anti-inflammatory, anti-tubercular, and anti-Parkinsonian properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final derivatives .科学研究应用

抗肿瘤性质

N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-4-氟苯并[d]噻唑-2-胺及其相关化合物因其抗肿瘤特性而被广泛研究。研究发现,包括类似化合物在内的某些苯并噻唑在体外和体内均表现出有效的抗肿瘤活性。这些化合物通过细胞色素 P450 1A1 的诱导和生物转化发挥作用,从而产生活性代谢物和非活性代谢物。一些研究还强调了它们在治疗肿瘤中进行临床评估的潜力 (Bradshaw 等,2002)。

化学合成和反应

N-(3-(苯并[d]噻唑-2-基)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)-4-氟苯并[d]噻唑-2-胺的研究涉及它的合成和反应。这包括相关苯并噻唑和杂稠三唑的高效合成方法,以及叠氮化苯并噻唑和苯并[b]噻吩反应生成新型化合物的研究 (Sabnis & Rangnekar,1990),(Gallagher 等,1980)。

新型应用和衍生物

进一步的研究探索了相关化合物的应用,例如安全油墨的开发。例如,对与苯并噻唑相关的 V 形分子的研究表明,由于其多刺激响应特性,它们在安全应用中具有潜在用途 (Lu & Xia,2016)。

放射性同位素标记和生物学研究

研究还深入到合成相关化合物的放射性同位素碳-14 标记衍生物,用于追踪代谢、残留和环境行为的研究 (Yang 等,2018)。

细胞机制和抗癌活性

苯并噻唑的异恶唑衍生物的研究突出了它们对各种癌细胞系的细胞毒性,证明了它们作为抗癌剂的潜力。这些化合物已显示出诱导癌细胞中细胞周期停滞和凋亡的能力,表明其作用机制涉及通过线粒体依赖性途径激活 p53 (Kumbhare 等,2014)。

作用机制

Benzothiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation . Others have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .

未来方向

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3S3/c1-12-9-10-13-18(11-12)29-22(19(13)21-25-15-6-2-3-7-16(15)28-21)27-23-26-20-14(24)5-4-8-17(20)30-23/h2-8,12H,9-11H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDGQFKRKFQDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(C=CC=C6S5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2675935.png)

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)

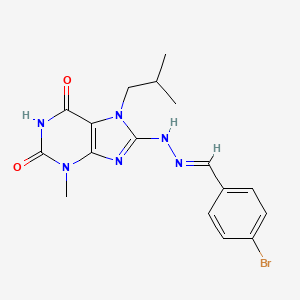

![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

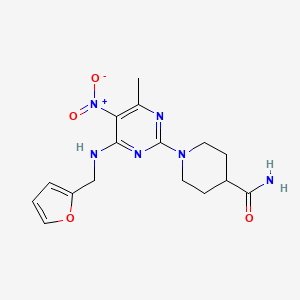

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)

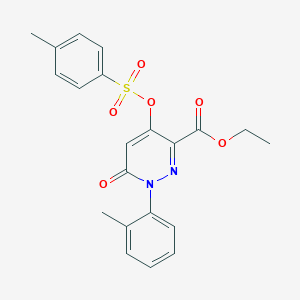

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)